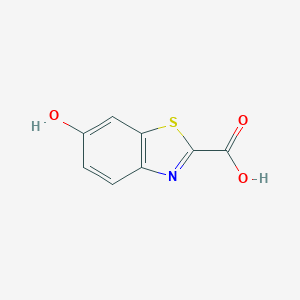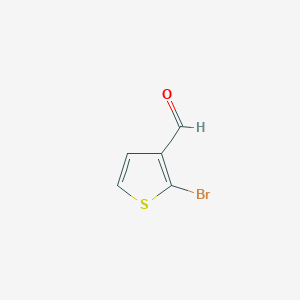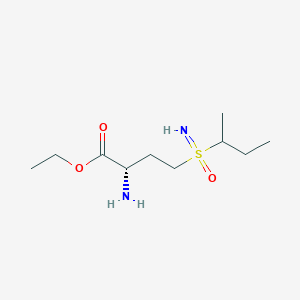![molecular formula C7H14O6 B154779 (2R,3R,4R,5R)-2-[(1R)-1,2-Dihydroxyethyl]-5-methoxyoxolane-3,4-diol CAS No. 1824-89-1](/img/structure/B154779.png)
(2R,3R,4R,5R)-2-[(1R)-1,2-Dihydroxyethyl]-5-methoxyoxolane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Glucofuranoside, methyl: is a carbohydrate derivative that belongs to the class of organic compounds known as O-glycosyl compounds. It is a methylated form of glucose, specifically a methyl ether of beta-D-glucose. This compound is often used in various biochemical and industrial applications due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Beta-D-Glucofuranoside, methyl can be synthesized through the reaction of glucose with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which is then methylated to form the final product . One common method involves using toluene-4-sulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production of (2R,3R,4R,5R)-2-[(1R)-1,2-Dihydroxyethyl]-5-methoxyoxolane-3,4-diol typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: Beta-D-Glucofuranoside, methyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various derivatives of glucose, such as glucuronic acid (from oxidation) and glucitol (from reduction).
Aplicaciones Científicas De Investigación
Beta-D-Glucofuranoside, methyl has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2R,3R,4R,5R)-2-[(1R)-1,2-Dihydroxyethyl]-5-methoxyoxolane-3,4-diol involves its role as a substrate for enzymes such as glucosidases. These enzymes hydrolyze the glycosidic bond between the glucose and methyl groups, releasing glucose and methanol . This hydrolysis is crucial for various biochemical processes, including the breakdown of carbohydrates in metabolic pathways.
Comparación Con Compuestos Similares
- Methyl-beta-D-glucopyranoside
- Methyl-alpha-D-glucopyranoside
- Methyl-beta-D-thiogalactoside
- Alpha-D-galactopyranoside, methyl
- Alpha-methyl-D-mannopyranoside
Uniqueness: Beta-D-Glucofuranoside, methyl is unique due to its specific configuration and reactivity. Unlike its pyranoside counterparts, the furanoside form has a different ring structure, which can influence its reactivity and interactions with enzymes and other molecules . This makes it particularly useful in studies focused on the structural and functional aspects of carbohydrates.
Propiedades
Número CAS |
1824-89-1 |
|---|---|
Fórmula molecular |
C7H14O6 |
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C7H14O6/c1-12-7-5(11)4(10)6(13-7)3(9)2-8/h3-11H,2H2,1H3/t3-,4-,5-,6-,7-/m1/s1 |
Clave InChI |
ZSQBOIUCEISYSW-NYMZXIIRSA-N |
SMILES |
COC1C(C(C(O1)C(CO)O)O)O |
SMILES isomérico |
CO[C@H]1[C@@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O |
SMILES canónico |
COC1C(C(C(O1)C(CO)O)O)O |
Sinónimos |
.beta.-D-Glucofuranoside, methyl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


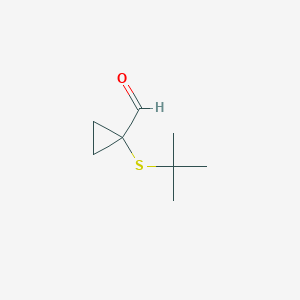
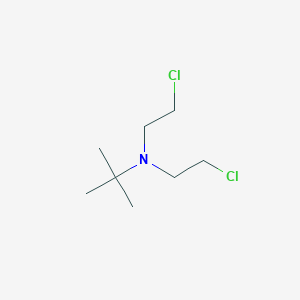
![2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone](/img/structure/B154700.png)
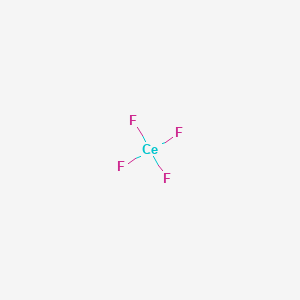
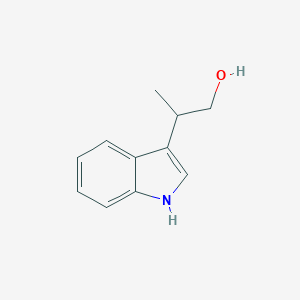
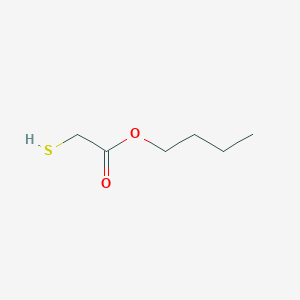
![Benzo[B]thiophene-2-boronic acid](/img/structure/B154711.png)
![N-[(E)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B154712.png)
